molecular formula C11H16FN B13531391 4-(4-Fluoro-3-methylphenyl)butan-1-amine

4-(4-Fluoro-3-methylphenyl)butan-1-amine

Cat. No.: B13531391
M. Wt: 181.25 g/mol
InChI Key: IDVCPSQRDXSATJ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FN It is a derivative of butan-1-amine, where the butyl chain is substituted with a 4-fluoro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with butylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is reduced to an amine. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)butan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)butan-1-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenylbutan-1-amine
  • 4-Bromo-3-methylphenylbutan-1-amine
  • 4-Iodo-3-methylphenylbutan-1-amine

Uniqueness

4-(4-Fluoro-3-methylphenyl)butan-1-amine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or iodo counterparts. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16FN/c1-9-8-10(4-2-3-7-13)5-6-11(9)12/h5-6,8H,2-4,7,13H2,1H3

InChI Key

IDVCPSQRDXSATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCCN)F

Origin of Product

United States

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